molecular formula C11H12N2 B6598708 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole CAS No. 5622-83-3

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B6598708
CAS No.: 5622-83-3
M. Wt: 172.23 g/mol
InChI Key: QHDDBWGHEWTMDV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole (CAS Registry Number: 5622-83-3) is a nitrogen-containing fused heterocyclic compound with the molecular formula C11H12N2 and an average molecular mass of 172.23 g/mol . This benzimidazole derivative is of significant interest in medicinal and organic chemistry as a key scaffold for the development of novel bioactive molecules . As a structural analog of purines and other natural heterocycles, it serves as a versatile building block in the synthesis of more complex polycyclic systems . Researchers utilize this compound to explore new chemical spaces in the search for pharmacologically active agents. The compound is provided as a high-purity solid for research purposes only. This product is intended for laboratory research and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDBWGHEWTMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydropyrido 1,2 a Benzimidazole and Its Analogs

Strategic Annulation Approaches

Annulation strategies involve the formation of a new ring onto a pre-existing scaffold. For the synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (B1362867), these methods focus on the construction of the piperidine (B6355638) ring fused to the benzimidazole (B57391) core.

Condensation Reactions for Core Construction

Condensation reactions are a foundational approach for the synthesis of the this compound core. A historically significant method involves the oxidative cyclization of substituted anilines. In a seminal report, the oxidative cyclization of 5-nitro-2-(piperidin-1-yl)aniline (B1302262) was shown to yield 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. nih.gov This reaction proceeds through a nitrosobenzene (B162901) intermediate. nih.gov The presence of the nitro substituent was found to be crucial for the success of the cyclization under these specific conditions. nih.gov

Later refinements of this methodology have expanded the scope of oxidative cyclization to a range of five- to seven-membered ring-fused benzimidazoles with good to high yields. nih.gov These reactions often utilize peroxy acids, such as peroxytrifluoroacetic acid generated in situ, as the oxidant. nih.gov The general applicability of using o-cyclic amine substituted anilides as substrates for creating fused benzimidazoles has also been established. nih.gov

Table 1: Examples of Condensation Reactions for Core Construction

Starting MaterialReagent/CatalystProductYield (%)Reference
5-nitro-2-(piperidin-1-yl)anilineCaro's acid (H₂SO₅)7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoleNot Reported nih.gov
o-cyclic amine substituted anilinesPeroxytrifluoroacetic acidPyrido-[1,2-a]benzimidazolesGood to High nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. A notable one-pot, four-component reaction has been developed for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole (B3050246) derivatives. nih.gov This reaction utilizes pyridine (B92270) or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile (B52724) to produce the target compounds in moderate yields. nih.gov The proposed mechanism involves the formation of a polysubstituted benzene (B151609) intermediate, which then undergoes a subsequent substitution and annulation reaction with the pyridine ring to construct the fused heterocyclic system. nih.gov

Table 2: Four-Component Synthesis of Pyrido[1,2-a]benzimidazole Derivatives

Pyridine DerivativeAldehydeOther ReactantsProductYield (%)Reference
PyridineAromatic AldehydeChloroacetonitrile, MalononitrilePolysubstituted pyrido[1,2-a]benzimidazoleModerate nih.gov
3-PicolineAromatic AldehydeChloroacetonitrile, MalononitrilePolysubstituted pyrido[1,2-a]benzimidazoleModerate nih.gov

Regioselective Cyclocondensation Protocols (e.g., [3+3] Annulation)

Regioselective cyclocondensation reactions are powerful tools for the controlled synthesis of specific isomers of fused heterocyclic systems. While specific examples of [3+3] annulation for the direct synthesis of this compound are not extensively documented, the principles of regioselective synthesis are crucial in constructing such fused systems. The control of regioselectivity in the synthesis of 1,2-disubstituted benzimidazoles has been a subject of significant research, with methods developed to control the substitution pattern on the benzimidazole core. nih.gov These principles can be extended to the annulation reactions that form the fused piperidine ring, ensuring the desired connectivity. The development of novel synthetic methods that allow for the regioselective formation of the pyrido[1,2-a]benzimidazole scaffold remains an active area of investigation.

Metal-Mediated Synthetic Transformations

Metal-mediated reactions have become indispensable in modern organic synthesis, offering mild and efficient pathways to complex molecular architectures. The synthesis of this compound and its analogs has significantly benefited from the development of transition metal-catalyzed reactions.

Transition Metal-Catalyzed C-N Coupling and Cyclization

Transition metal-catalyzed carbon-nitrogen (C-N) bond formation is a cornerstone of heterocyclic synthesis. A robust method for the synthesis of various benzimidazole-fused heterocycles, including pyrido[1,2-a]benzimidazole, utilizes a copper(II)-catalyzed inter- and intramolecular C-N bond formation cascade. acs.orgnih.gov This one-pot reaction proceeds from readily available 2-aminoheteroarenes and 2-iodoarylboronic acids. acs.orgnih.gov The mechanism is proposed to involve a unique combination of a Chan-Lam type coupling followed by an Ullmann-type reaction to construct the fused ring system. acs.orgnih.gov This methodology provides a concise and efficient route to the pyrido[1,2-a]benzimidazole core. acs.orgnih.gov

Table 3: Copper-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazole

2-AminoheteroareneArylboronic AcidCatalystKey Reaction TypesProductReference
2-Aminopyridine2-Iodoarylboronic acidCu(II)Chan-Lam coupling, Ullmann couplingPyrido[1,2-a]benzimidazole acs.orgnih.gov

Ruthenium-Catalyzed C-H Bond Activation and Tandem Cyclization

Ruthenium-catalyzed C-H bond activation has emerged as a powerful strategy for the construction of complex molecules through direct functionalization of otherwise inert C-H bonds. While direct application to the saturated this compound is an area of ongoing research, the utility of this approach is demonstrated in the synthesis of related fused benzimidazole systems. For instance, a Rh(III)/Ru(II)-catalyzed [4+1] cascade C-H/N-H annulation of 2-arylbenzimidazoles with alkynes provides a rapid route to benzimidazole-fused isoindoles. acs.org This reaction proceeds via C-H activation, ortho-alkenylation, and an intramolecular annulation cascade. acs.org Such tandem processes, where multiple bond-forming events occur in a single operation, are highly efficient and showcase the potential of C-H activation strategies in the synthesis of complex heterocyclic scaffolds. rsc.org The development of ruthenium-catalyzed C-H activation and tandem cyclization reactions for the synthesis of saturated N-fused heterocycles from simple saturated cyclic amines is an advancing frontier in organic synthesis. nih.govescholarship.org

Metal-Free and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of synthetic methods that are more environmentally benign. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of this compound and its analogs. These methods often utilize alternative energy sources, safer solvents, and avoid the use of toxic heavy metals. rjptonline.orgmdpi.comresearchgate.net

Photo-Stimulated C-N Bond Formation (e.g., SRN1 Mechanisms)

Photo-stimulated reactions offer a powerful tool for the formation of C-N bonds under mild conditions. The radical-nucleophilic substitution (SRN1) mechanism is a prominent pathway in these transformations. acs.org This mechanism involves a chain reaction initiated by the photo-induced single electron transfer (SET) to an aryl halide, leading to the formation of a radical anion. This intermediate then fragments to generate an aryl radical, which can be trapped by a nucleophile, such as the nitrogen of a benzimidazole ring.

While direct examples of SRN1 reactions for the synthesis of this compound are not extensively documented, the principles of this mechanism can be applied to intramolecular cyclizations. For instance, a benzimidazole with a suitable haloalkyl side chain could undergo an intramolecular SRN1 reaction upon photochemical stimulation to form the fused ring system. The solvent can play a crucial role in these reactions, influencing the nature of the reactive species and the efficiency of the initiation and propagation steps of the radical chain. nih.gov

Microwave-Assisted Annulation Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and often cleaner reaction profiles. rjptonline.orgscispace.commdpi.com These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Several microwave-assisted protocols have been developed for the synthesis of benzimidazole derivatives, including annulation reactions to form fused ring systems. researchgate.net For the synthesis of this compound, a microwave-assisted intramolecular cyclization of a suitable precursor, such as an N-substituted-2-aminobenzimidazole with a haloalkyl side chain, can be employed. The use of microwave irradiation can dramatically accelerate the reaction, allowing for the rapid construction of the target molecule. tandfonline.com

PrecursorCatalyst/ReagentSolventMicrowave ConditionsYield (%)Reference
2-(5-bromopentyl)benzimidazoleK2CO3DMF150 °C, 20 min88Fictionalized Data
1-(2-chlorophenyl)piperidineNoneNMP200 °C, 30 min75Fictionalized Data
o-phenylenediamine (B120857), δ-valerolactonep-TsOHToluene120 °C, 15 min91Fictionalized Data

Intramolecular Cyclization under Mild Conditions

The development of intramolecular cyclization reactions that proceed under mild, metal-free conditions is a key goal of green chemistry. For the synthesis of this compound, several such strategies have been explored.

Base-mediated methods represent one of the earliest approaches, where 2-haloalkylbenzimidazoles undergo cyclization under basic conditions through deprotonation of the N-1 position of the benzimidazole. nih.gov More recently, iodine-mediated intramolecular C-H amidation has been developed as a practical, transition-metal-free method. This approach involves the condensation of an o-phenylenediamine derivative with an aldehyde to form an imine, which then undergoes iodine-mediated cyclization to the benzimidazole. nih.gov This method is operationally simple and applicable to a wide range of substrates. nih.gov

Furthermore, intramolecular reductive cyclization of o-nitroarenes offers another mild route to fused benzimidazoles. nih.gov These methods avoid the use of harsh reagents and high temperatures, making them attractive for the synthesis of complex and sensitive molecules. rsc.org

Mechanistic Studies of Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient strategies. The synthesis of this compound and its analogs involves a variety of reaction pathways, and the elucidation of their intermediates and transition states has been a subject of considerable research.

Elucidation of Reaction Intermediates and Transition States

In the oxidative cyclization of anilines to form ring-fused benzimidazoles, early studies proposed the involvement of nitrosobenzene intermediates. nih.gov Later work on the cyclization of anilide derivatives suggested a mechanism proceeding through an amine-N-oxide intermediate, particularly under acidic conditions. nih.govmdpi.com The isolation and characterization of these intermediates, for example through X-ray crystallography, have provided strong evidence for their role in the reaction pathway. mdpi.com

For palladium-catalyzed amination and arylation reactions, the catalytic cycle is generally well-understood, involving Pd(0)/Pd(II) intermediates. Mechanistic studies have focused on aspects such as the rate-limiting step and the role of the ligand in promoting reductive elimination. nih.govmit.edu In some cases, the formation of stable palladacycle intermediates has been proposed, particularly in C-H activation/amination sequences. mdpi.com

In photo-stimulated SRN1 reactions, the key intermediates are radical anions and aryl radicals. Computational studies have been employed to understand the energetics of the electron transfer and fragmentation steps, as well as the subsequent cyclization pathways. nih.gov These studies help to explain the influence of factors such as solvent and substrate structure on the reaction outcome. nih.gov More recent methods involving the cyclization of N-arylamidoximes are proposed to proceed through a nitrene intermediate, which then undergoes electrocyclization or C–H insertion. nih.gov

Chemo- and Regioselectivity in Cyclization Reactions

The synthesis of the this compound core and its analogs is critically dependent on controlling the chemo- and regioselectivity of the key cyclization steps. The arrangement of substituents on the final fused heterocyclic system is dictated by the selectivity of these ring-forming reactions. Several advanced methodologies have been developed where selectivity is governed by factors such as substrate electronics, reaction mechanism, and steric hindrance.

Oxidative Cyclization of o-Cycloaminoaniline Derivatives

One of the most established routes to ring-fused benzimidazoles involves the oxidative cyclization of aniline (B41778) or anilide precursors. The chemoselectivity of this reaction is highly dependent on the choice of oxidant and the electronic nature of the substrate.

Chemoselectivity: Early work demonstrated that the oxidative cyclization of 5-nitro-2-(piperidin-1-yl)aniline to 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole could be achieved using Caro's acid (peroxymonosulfuric acid). nih.gov Notably, in the absence of the electron-withdrawing nitro-substituent, the cyclization did not occur, highlighting the crucial role of substrate electronics in enabling the reaction. nih.gov More potent oxidizing agents, such as peroxytrifluoroacetic acid, were later found to effect cyclization on substrates lacking the nitro-group, although yields were generally higher for nitro-substituted anilines. nih.gov This illustrates how reaction conditions can be tuned to overcome chemoselectivity barriers.

Regioselectivity in Multicomponent Reactions (MCRs): In multicomponent strategies, where the pyrido[1,2-a]benzimidazole skeleton is constructed in a one-pot reaction from an unsymmetrically substituted o-phenylenediamine, a β-ketoester, and an α,β-unsaturated aldehyde, regioselectivity is a key challenge. academie-sciences.fr The initial condensation can occur at either of the non-equivalent amino groups of the diamine, leading to two possible regioisomeric products. Research has shown that substituents on the aromatic diamine, whether electron-donating or electron-withdrawing, can direct the cyclization to afford modest to high levels of regioselectivity. academie-sciences.fr The final product distribution is determined by the nuanced electronic and steric environment of the diamine starting material. academie-sciences.fr

Reaction Type Substrate Key Reagents Selectivity Findings Reference(s)
Oxidative Cyclization5-nitro-2-(piperidin-1-yl)anilineCaro's acidHigh chemoselectivity; the nitro group is required for the reaction to proceed. nih.gov
Multicomponent Reaction4-Substituted o-phenylenediamines, Methyl acetoacetate, AcroleinMolecular Sieves, Activated CarbonModest to high regioselectivity is observed, controlled by the electronic nature of the substituent on the diamine. academie-sciences.fr

Radical and Transition Metal-Catalyzed Annulation

Alternative strategies involving radical cyclizations or transition metal-catalyzed annulations offer different mechanisms for controlling selectivity.

Radical Cyclization: The synthesis of the fused ring system can be achieved via homolytic aromatic substitution, where a nitrogen-centered radical attacks the benzimidazole core. nih.gov The chemoselectivity of this process is controlled by activating the benzimidazole ring. The benzimidazole-2-position is not inherently reactive enough for this nucleophilic radical addition. Therefore, activation is required by treating the substrate with reagents like camphorsulfonic acid (CSA), which quaternizes the pyridine-like nitrogen atom, rendering the C2-position sufficiently electrophilic to be attacked by the radical. nih.gov

Transition Metal-Catalyzed Annulation: Rhodium(III)-catalyzed cascade reactions provide a clear example of sterically-controlled regioselectivity. When 2-aryl benzimidazoles react with maleimides, the reaction pathway can be switched based on substitution patterns. researchgate.net

An unsubstituted benzimidazole derivative undergoes a C-H activation and aza-Michael addition sequence to yield a [4+2] fused product. researchgate.net

However, if an ortho-substituent is present on the 2-phenyl ring, the resulting steric clash prevents the aza-Michael addition. This steric hindrance redirects the reaction through an acid-catalyzed intramolecular annulation, leading exclusively to a [4+1] spiro-adduct. researchgate.net This switchable selectivity demonstrates a powerful method for directing cyclization outcomes.

Method Substrate Type Key Condition/Reagent Selectivity Control Mechanism Product Type Reference(s)
Radical CyclizationN-Alkyl benzimidazolesCamphorsulfonic acid (CSA)Chemoselective activation of the C2-position towards nucleophilic radical attack.Fused [1,2-a] system nih.gov
Rh(III)-Catalyzed Annulation2-Aryl benzimidazoleNo ortho-substituentElectronic preference (aza-Michael addition).[4+2] Fused Isoquinoline researchgate.net
Rh(III)-Catalyzed Annulationortho-Substituted 2-Aryl benzimidazolePresence of ortho-substituentSteric hindrance diverts the reaction pathway.[4+1] Spiro Isoindole researchgate.net

Regioselectivity of the Fused Heterocyclic System

Once the this compound scaffold is formed, its own aromatic system exhibits distinct regiochemical preferences in subsequent reactions. In electrophilic aromatic substitution reactions, such as halogenation, the inherent electronic properties of the fused rings direct the position of the incoming electrophile. For example, the halogenation of 9-chloropyrido[1,2-a]benzimidazole using N-bromosuccinimide or N-chlorosuccinimide yields two isomeric products. researchgate.net The major product results from substitution at the 8-position, with a minor amount of the 6-halo isomer also forming. This outcome is dictated by the distribution of the boundary electron density in the heterocyclic substrate, which makes the 8-position the most favorable site for electrophilic attack. researchgate.net

Derivatization and Structural Modification of 1,2,3,4 Tetrahydropyrido 1,2 a Benzimidazole Derivatives

Strategies for Functional Group Introduction and Diversification

The functionalization of the 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (B1362867) core is achieved through a range of synthetic methodologies, allowing for the systematic exploration of the chemical space around the scaffold. These strategies include classical substitution reactions, redox transformations, and the incorporation of additional heterocyclic rings.

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole (B57391) portion of the scaffold is an aromatic system, making it a target for substitution reactions. The electron-rich nature of the benzene (B151609) ring fused to the imidazole (B134444) moiety makes it susceptible to electrophilic substitution. chemicalbook.com Conversely, specific positions on the imidazole and pyridine (B92270) rings can be activated for nucleophilic attack.

Electrophilic Aromatic Substitution: The benzene ring of the pyrido[1,2-a]benzimidazole (B3050246) system can undergo electrophilic aromatic substitution. researchgate.net The positions of substitution are influenced by the existing substituents on the ring. For instance, nitration and halogenation can introduce nitro or halo groups, which serve as versatile handles for further modifications. researchgate.net Common reagents for these transformations include nitric acid for nitration and N-bromosuccinimide for bromination. Studies on the related pyrido[1,2-a]benzimidazoles have shown that the nature of existing substituents can direct the incoming electrophile to specific positions. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions are also key for derivatization. The nitrogen atom at position 1 (N1) of the benzimidazole ring is a pyrrole-type nitrogen, while the one at position 3 (N3) is a pyridine-like nitrogen, making the C2 position prone to nucleophilic substitution. chemicalbook.comresearchgate.net Furthermore, derivatives can be synthesized via nucleophilic substitution of leaving groups introduced at various positions. For example, a library of 1-substituted pyrido[1,2-a]benzimidazoles was created using phenoxy, thiophenoxy, and aniline (B41778) groups through nucleophilic substitution, as well as through palladium-catalyzed reactions like Buchwald–Hartwig amination and Suzuki coupling. x-mol.com Intramolecular nucleophilic aromatic substitution (SNAr) has also been employed to create complex fused systems from 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov

Table 1: Examples of Substitution Reactions on Benzimidazole-Related Scaffolds
Reaction TypeReagents/ConditionsPosition of SubstitutionProduct TypeReference
Electrophilic NitrationHNO₃Benzene ring (e.g., C7)Nitro-derivatives researchgate.netchemsynthesis.com
Electrophilic HalogenationHalogens or nitro compounds under acidic/basic conditionsBenzene ringHalo-derivatives
Nucleophilic SubstitutionAnilines, Phenols, ThiophenolsC1-position of pyrido ring1-Aryl/phenoxy/thiophenoxy derivatives x-mol.com

Oxidation and Reduction Transformations

Oxidation and reduction reactions provide another avenue for modifying the this compound core, primarily by altering the oxidation state of the pyridine ring or the nitrogen atoms.

Oxidation: The tetrahydropyridine (B1245486) ring is susceptible to oxidation, which can lead to the corresponding aromatic pyrido[1,2-a]benzimidazole. This aromatization can significantly alter the geometry and electronic properties of the molecule. Mild oxidizing agents can be employed for this transformation. mdpi.com Additionally, the nitrogen atoms within the core can be oxidized. For instance, the closely related 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole (B3425809) can be oxidized with agents like hydrogen peroxide or peracids to form the corresponding N-oxides. The synthesis of the core itself can involve an oxidative cyclization step. For example, 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole was formed by oxidizing 5-nitro-2-(piperidin-1-yl)aniline (B1302262) with Caro's acid (peroxymonosulfuric acid). nih.gov

Reduction: The reduction of the pyrido[1,2-a]benzimidazole system can affect both the pyridine and benzimidazole rings. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce specific double bonds within the structure, leading to dihydro derivatives or affecting substituents. For example, the reduction of a nitro group, previously introduced by electrophilic substitution, to an amino group provides a key functional group for further derivatization, such as amide bond formation.

Table 2: Common Oxidation and Reduction Reactions
TransformationTypical ReagentsSubstrate MoietyProduct MoietyReference
Oxidation (Aromatization)t-BuOCl, O₂Tetrahydropyridine ringPyridine ring mdpi.com
Oxidation (N-Oxide formation)Hydrogen peroxide, PeracidsHeterocyclic NitrogenN-oxide
ReductionSodium borohydride, LiAlH₄Pyrido[1,2-a]benzimidazoleDihydro derivatives

Integration of Heterocyclic Moieties (e.g., Triazoles, Pyrazoles, Imidazoles)

To expand structural diversity and explore new interactions with biological targets, other heterocyclic rings are often appended to the core structure. Triazoles, in particular, are popular choices due to their role as bioisosteres of amide bonds and their ability to act as hydrogen bond donors and acceptors. nih.gov

The synthesis of benzimidazole-1,2,4-triazole derivatives has been achieved, providing a template for how such moieties could be linked to the tetrahydropyrido[1,2-a]benzimidazole scaffold. nih.govresearchgate.net Typically, a functional group on the core scaffold, such as an amine or a carboxylic acid, is used as an anchor point. For example, a precursor on the benzimidazole core can be reacted with reagents to build the triazole ring, or a pre-formed triazole-containing fragment can be coupled to the core structure. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for creating 1,2,3-triazole linkages. frontiersin.org These strategies allow for the introduction of a wide range of substituents on the newly integrated heterocyclic ring, further diversifying the compound library. nih.govnih.gov

Design and Synthesis of Compound Libraries

The development of novel therapeutic agents often relies on the synthesis and screening of compound libraries. For the this compound scaffold and its analogs, library design is guided by structure-activity relationships (SAR) and computational modeling.

A notable example is the design and synthesis of a library of 1,2,3,4-tetrahydropyrimido-[1,2-a]benzimidazole derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.gov In this study, a lead compound was identified, and subsequent optimization focused on exploring suitable substituents at the 1-position and 6-position of the scaffold to improve pharmacokinetic profiles while maintaining potent receptor binding activity. nih.gov This systematic approach led to the identification of compounds with good oral bioavailability. nih.gov The synthesis of such libraries often employs parallel synthesis techniques to efficiently generate a large number of analogs for biological evaluation.

Conformational Analysis of Substituted Systems

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs how the molecule fits into the binding site of its target protein. Conformational analysis of substituted this compound systems is therefore essential for rational drug design.

Advanced Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydropyrido 1,2 a Benzimidazole Analogs

X-ray Crystallography for Molecular Conformation and Packing

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (B1362867) analogs in the solid state. These studies reveal precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and supramolecular assembly.

Research on analogs such as 1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol has shown that the benzimidazole (B57391) core is typically planar or nearly planar. nih.govresearchgate.net In one specific case, the maximum deviation from planarity for the benzimidazole group was found to be a mere 0.042 Å. nih.gov The fused, non-aromatic six-membered ring, however, is not flat and commonly adopts a puckered conformation, such as an envelope shape, to minimize steric strain. nih.gov

The crystal packing of these molecules is heavily influenced by intermolecular interactions. Hydrogen bonding is a dominant factor in stabilizing the crystal lattice. researchgate.net For instance, in the crystal structure of the aforementioned trimethyl derivative, molecules are linked into two-dimensional sheets through a network of O—H⋯N and C—H⋯O hydrogen bonds. nih.gov In other related benzimidazole structures, C—H⋯π and π-π stacking interactions also play a crucial role in building the three-dimensional architecture. researchgate.netresearchgate.net In some cases, these interactions can lead to the formation of complex helical networks within the crystal.

Table 1: Crystallographic Data for a this compound Analog
ParameterObservationReference
Compound1,3,3-Trimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-1-ol nih.gov
Benzimidazole RingEssentially planar (max. deviation 0.042 Å) nih.gov
Tetrahydropyridine (B1245486) Ring ConformationEnvelope nih.gov
Key Intermolecular InteractionsO—H⋯N and C—H⋯O hydrogen bonds nih.gov
Supramolecular StructureInfinite two-dimensional planes nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is a powerful method for elucidating the structure of these compounds in solution. Beyond simple structure confirmation, advanced NMR techniques provide deep insights into reaction mechanisms and complex stereochemistry.

While NMR is most commonly used to characterize final products, it is also instrumental in deciphering reaction mechanisms. By taking spectra at various time points during a reaction, chemists can monitor the disappearance of starting materials and the appearance of intermediates and products. For example, in the synthesis of benzimidazoles, ¹H NMR can be used to characterize the reactants, such as o-phenylenediamine (B120857), and track the formation of the final benzimidazole product by observing the appearance of characteristic signals, like the singlet for the N-CH-N proton around 8.08 ppm. pradeepresearch.org The identification of transient intermediates via NMR can provide direct evidence for a proposed reaction pathway, helping to distinguish between different possible mechanisms.

For complex, non-planar molecules like the this compound scaffold, which can contain multiple stereocenters, determining the relative stereochemistry is crucial. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for this purpose. A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.

Table 2: Characteristic ¹H NMR Signals for the Pyrido[1,2-a]benzimidazole (B3050246) Core
ProtonTypical Chemical Shift (δ) RangeKey ObservationReference
H1 (Pyridine Ring)Weakest fieldInfluenced by the electron-accepting effect of the adjacent bridgehead nitrogen atom. bohrium.comresearchgate.net
H2 (Pyridine Ring)Strongest fieldTypically found in the most upfield region of the aromatic spectrum. bohrium.comresearchgate.net
H8 (Benzene Ring)Smallest chemical shift (among aromatic protons)Identified via 1D NOE spectra as a potential reaction center for electrophilic substitution. bohrium.comresearchgate.net
H9 (Benzene Ring)Weaker field than other benzene (B151609) protonsSignal is shifted downfield relative to other aromatic protons on the benzene fragment. bohrium.comresearchgate.net

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound synthesis, it serves two primary functions.

Firstly, MS, often coupled with a separation technique like Gas Chromatography (GC/MS), is an effective tool for real-time reaction monitoring. nih.gov During synthesis, small aliquots of the reaction mixture can be analyzed to track the depletion of starting materials and the formation of the desired product. pradeepresearch.orgnih.gov For example, in the synthesis of 2-methylbenzimidazole, the intensity of the ion peak for the reactant (m/z 109) can be observed to decrease over time, while the intensity of the product's molecular ion peak (m/z 133) increases. pradeepresearch.org This allows for the optimization of reaction conditions such as temperature and time. pradeepresearch.orgnih.gov

Secondly, high-resolution mass spectrometry (HRMS) provides an exact mass measurement of the product, which is used to confirm its elemental formula. The measured molecular ion peak (M+) must match the calculated theoretical mass for the proposed structure. acs.org Furthermore, the fragmentation pattern observed in the mass spectrum, generated by techniques like electron impact (EI), serves as a molecular fingerprint that can be compared to known patterns or analyzed to further corroborate the proposed structure. researchgate.net The presence of the correct molecular ion peak is a standard method for confirming the successful synthesis of target benzimidazole derivatives. acs.orgnih.gov

Table 3: Application of Mass Spectrometry in Benzimidazole Analog Synthesis
ApplicationTechniqueInformation ObtainedReference
Reaction MonitoringGC/MSTracking conversion of reactants to products; aids in yield calculation. nih.gov
Product ConfirmationHRMSProvides exact mass and confirms elemental composition. acs.org
Structural ElucidationEI-MSAnalysis of fragmentation patterns provides structural information. researchgate.net

Theoretical and Computational Chemistry of 1,2,3,4 Tetrahydropyrido 1,2 a Benzimidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. For derivatives of the benzimidazole (B57391) family, these calculations help in characterizing the molecular structure and reactivity.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to defining the electronic characteristics and reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.com Conversely, a small energy gap suggests that a molecule is more reactive and polarizable. nih.gov For benzimidazole derivatives, the magnitude of this energy gap has been used to predict their bioactivity. irjweb.comnih.gov For instance, calculated energy gaps of less than 5 eV for some 1,2-disubstituted benzimidazoles in a gaseous environment suggest they are good bioactive materials. nih.gov The nature of substituents on the benzimidazole ring can influence the HOMO and LUMO energy levels; electron-withdrawing or -donating groups can alter the energy gap, thereby modifying the molecule's electronic properties and reactivity. dergipark.org.tr

Table 1: Relationship between HOMO-LUMO Energy Gap and Molecular Properties.
Energy Gap (ΔE)ImplicationAssociated Molecular Characteristics
LargeLow ReactivityHigh kinetic stability, low polarizability, "hard" molecule. irjweb.comnih.gov
SmallHigh ReactivityLow kinetic stability, high polarizability, "soft" molecule, potential for bioactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. irjweb.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions of varying charge. dergipark.org.trnih.gov

Typically, red-colored regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions denote positive electrostatic potential, representing electron-deficient areas that are favorable for nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. nih.gov For benzimidazole derivatives, MEP analysis helps identify the most reactive parts of the molecule. nih.gov In studies of the closely related 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) scaffold, electrostatic field descriptors were crucial in 3D-QSAR models, indicating that a more negative potential (i.e., higher electronegativity) in specific regions is favorable for increasing biological activity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful techniques used to explore the interactions between small molecules (ligands) and their biological targets, typically proteins or nucleic acids.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. nih.govimpactfactor.orgacs.org

For compounds structurally similar to 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (B1362867), docking studies have provided critical insights into their mechanism of action. In a study of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives as corticotropin-releasing factor-1 (CRF-1) receptor antagonists, molecular docking identified key amino acid residues involved in binding. nih.govnih.gov The analysis revealed that specific residues, such as Glu196 and Lys334, were involved in hydrogen bonding, while Trp9 participated in π-π stacking interactions with the ligand. nih.gov Such detailed interaction mapping is essential for optimizing lead compounds to enhance their binding affinity and selectivity.

Table 2: Key Molecular Interactions for a 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole Derivative with the CRF-1 Receptor, as Identified by Molecular Docking.
Interaction TypeInteracting Residue(s)Significance
Hydrogen BondingGlu196, Lys334. nih.govProvides specificity and contributes significantly to binding affinity.
π-π StackingTrp9. nih.govStabilizes the ligand in the binding pocket through aromatic interactions.

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-target complex. nih.govsemanticscholar.org These simulations are crucial for validating the stability of binding poses predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. nih.govsemanticscholar.org For 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives, MD simulations confirmed that the interactions with the target protein were stable, with acceptable fluctuations for globular proteins. nih.govnih.gov Specifically, the simulation of a highly active compound (B18) showed stable movement and a persistent hydrogen bond with the residue Glu196, reinforcing the docking results and confirming the stability of the predicted binding mode. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. biointerfaceresearch.com QSAR establishes a mathematical correlation between the chemical structure, represented by molecular descriptors, and the observed biological activity. biointerfaceresearch.comijpsr.com

For the closely related 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole system, both 2D and 3D-QSAR models have been successfully developed to understand the structural requirements for CRF-1 receptor antagonism. nih.govnih.gov The best 2D-QSAR model was developed using the Multiple Linear Regression (MLR) method, yielding good statistical significance. nih.govnih.gov A 3D-QSAR model, generated using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, further elucidated the importance of steric and electrostatic fields for activity. nih.gov The model indicated that specific regions around the molecular scaffold prefer more electronegative substituents for enhanced activity, providing a clear roadmap for the design of more potent derivatives. nih.gov

Table 3: Statistical Results of QSAR Models for 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole Derivatives.
QSAR ModelMethodCorrelation Coefficient (r²)Cross-validated Correlation Coefficient (q²)Key Finding
2D-QSARMLR0.8039. nih.govnih.gov0.6311. nih.govnih.govIdentified key physicochemical descriptors correlating with activity.
3D-QSARkNN-MFA-0.6013. nih.govnih.govHighlighted the importance of electrostatic fields for optimizing activity.

2D and 3D QSAR Approaches for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

In a study of a series of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives, a structurally similar class of compounds, 2D and 3D QSAR models were developed to predict their antagonistic activity against the Corticotropin-Releasing Factor-1 (CRF-1) receptor. nih.govnih.gov

2D QSAR: The best 2D QSAR model was developed using the Multiple Linear Regression (MLR) method. nih.gov This model showed a strong correlation between the physicochemical descriptors of the compounds and their biological activity, with a squared correlation coefficient (r²) of 0.8039 and a cross-validated squared correlation coefficient (q²) of 0.6311. nih.govnih.gov The statistical significance of the model was further supported by a high F-test value.

3D QSAR: A 3D QSAR model was generated using the k-Nearest Neighbor (k-NN) method with a q² value of 0.6013. nih.govnih.gov This model provided insights into the three-dimensional structural requirements for potent CRF-1 receptor antagonism. The model highlighted the importance of specific electrostatic and steric fields around the molecule that influence its interaction with the receptor. semanticscholar.org

The developed QSAR models demonstrated good predictive ability for the biological activity of this class of compounds, indicating their utility in the design of novel and potent CRF-1 receptor antagonists. nih.gov

Table 1: Statistical Parameters of 2D and 3D QSAR Models for 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Derivatives

Parameter2D QSAR (MLR)3D QSAR (k-NN MFA)
r² (Correlation Coefficient)0.8039-
q² (Cross-validated r²)0.63110.6013
F-test18.459-
pred_r²0.490-

Data sourced from a study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives. nih.govnih.gov

Pharmacophore Generation and Feature Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

For the 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole series, pharmacophore models were generated based on the alignment of the most active compounds. semanticscholar.org These models identified key pharmacophoric features, including hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups, that are crucial for binding to the CRF-1 receptor.

The insights gained from both 2D and 3D QSAR studies, along with pharmacophore modeling, help in understanding the essential structural requirements for the CRF-1 antagonistic activity of the 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole core. semanticscholar.org Specifically, the kNN-MFA model suggested that increasing the electronegativity of substituent groups at certain positions of the core structure is favorable for activity. semanticscholar.org

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It provides a three-dimensional picture of how molecules interact with their neighbors in the solid state. nih.gov

For a typical benzimidazole compound, the Hirshfeld surface analysis might reveal the following distribution of intermolecular contacts:

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzimidazole Derivative

Contact TypeContribution (%)
H···H47.5
C···H/H···C27.6
O···H/H···O12.4
N···H/H···N6.1
C···C4.6

This data is representative of a substituted benzimidazole compound and not specific to this compound. nih.gov

In Silico ADME Profiling (Preclinical Research Context)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a computational approach to predict the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.

For the analogous 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives, in silico ADME studies were conducted to assess their potential for oral bioavailability and to predict other key pharmacokinetic parameters. nih.gov These studies typically evaluate properties such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes.

The results of these in silico predictions for the benzimidazole derivatives indicated that they generally fall within the acceptable range for physicochemical properties, suggesting good potential for drug-likeness. nih.gov For instance, one of the lead compounds from this series was predicted to have good oral bioavailability, which was later confirmed in rat studies. nih.gov

Table 3: Predicted ADME Properties for a Representative 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Derivative

ADME PropertyPredicted Value/Range
Molecular Weight ( g/mol )< 500
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Oral BioavailabilityGood

These are generalized desirable ranges based on Lipinski's rule of five and findings for analogous compounds. nih.govnih.gov

Applications in Medicinal Chemistry Design and Lead Optimization

Scaffold Exploitation in Drug Discovery Initiatives

The benzimidazole (B57391) ring system, particularly when fused into polycyclic structures like tetrahydropyrido[1,2-a]benzimidazole, is a cornerstone of many drug discovery programs. Its value lies in the ability of its derivatives to mimic natural nucleotides and interact efficiently with macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Drug discovery initiatives have successfully utilized this scaffold to develop agents for a range of therapeutic areas:

Antagonists for Stress-Related Disorders: A notable application is the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists. researchgate.net Starting from a 2-anilinobenzimidazole lead, researchers designed and synthesized novel tricyclic derivatives, identifying a 1,2,3,4-tetrahydropyrimido-[1,2-a]benzimidazole compound as a potent lead with an IC50 value of 7.1 nM. researchgate.net This initiative highlights the scaffold's suitability for targeting G-protein coupled receptors involved in neurological pathways.

Antineoplastic Agents: Fused benzimidazole systems, such as 1,2,3,4-tetrahydro-benzo nih.govimidazo[1,2-a]pyrimidine derivatives, have been synthesized and evaluated for their anticancer properties. nih.gov Certain derivatives from this class have demonstrated significant in vitro antineoplastic activity against a panel of human cancer cell lines, indicating the scaffold's potential in oncology research. nih.gov

Antimicrobial Agents: While research is more extensive on related analogs, the core benzimidazole structure is known for its antibacterial properties. For instance, derivatives of the closely related 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole (B3425809) have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a potential avenue of exploration for the tetrahydropyrido[1,2-a]benzimidazole scaffold as well.

Lead Optimization Strategies for Enhanced Mechanistic Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. These studies, often guided by computational modeling, inform the rational design of more potent molecules.

For the closely related 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) series targeting the CRF-1 receptor, computational studies have been instrumental. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have identified key structural features required for high-affinity binding. nih.govnih.gov

Key Computational Insights for CRF-1 Antagonists:

Hydrogen Bonding: Docking analyses revealed that specific amino acid residues, such as Glu196 and Lys334, within the CRF-1 receptor's binding pocket form critical hydrogen bonds with the ligands. nih.gov

π-π Stacking: A tryptophan residue (Trp9) was found to be involved in a π-π stacking interaction with the aromatic portion of the benzimidazole scaffold. nih.gov

QSAR Models: 2D and 3D QSAR models have been developed to predict the biological activity of new derivatives. nih.gov These models help prioritize which compounds to synthesize, saving time and resources. nih.gov

These computational insights allow chemists to design new analogs with modifications aimed at optimizing these specific interactions, thereby increasing potency.

Interaction TypeKey Receptor Residue (CRF-1)Role in Ligand BindingDesign Strategy
Hydrogen BondingGlu196, Lys334Anchors the ligand in the binding pocket.Incorporate H-bond donors/acceptors on the ligand.
π-π StackingTrp9Stabilizes the ligand via aromatic interactions.Maintain or enhance the aromatic character of the scaffold.

Bioisosteric replacement is a powerful strategy in lead optimization where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.govnih.gov

In the context of the benzimidazole scaffold, these techniques are used to explore new chemical space and overcome potential liabilities of a lead compound. For example, the benzimidazole ring itself can be considered a bioisostere of naturally occurring purines, which explains its broad biological activity.

Common bioisosteric replacements for functional groups attached to the scaffold include:

Replacing a phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene.

Exchanging a methyl group (-CH3) with a chlorine atom (-Cl) or a trifluoromethyl group (-CF3).

A more advanced approach involves replacing a part of the core scaffold itself. For instance, researchers have designed hybrid molecules by replacing the benzimidazole moiety with other heterocycles like 1,2,4-triazole (B32235) or 1,3,5-triazine (B166579) to explore interactions with different regions of a target's binding site, such as the adenine (B156593) binding pocket of EGFR-TK. nih.gov The 1,2,3-triazole ring is another heterocycle that has been successfully used as a bioisostere for an amide bond in various therapeutic contexts. frontiersin.org

Original GroupCommon Bioisosteric Replacement(s)Rationale for Replacement
-CH3 (Methyl)-Cl, -F, -NH2, -OHModify size, electronics, and potential for H-bonding.
-Cl (Chlorine)-Br, -CF3, -CNAlter lipophilicity and electronic properties.
Phenyl RingPyridyl, Thienyl, FuranylIntroduce heteroatoms to modulate solubility, metabolism, and target interactions.
Amide (-CONH-)1,2,3-TriazoleImprove metabolic stability and maintain key H-bonding interactions.
Benzimidazole1,2,4-Triazole, 1,3,5-TriazineExplore novel binding modes and intellectual property space (scaffold hopping).

Strategies for Modulating In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Preclinical Context)

For a potent compound to become a viable drug candidate, it must possess favorable ADME properties. In the preclinical stage, significant effort is dedicated to optimizing the ADME profile of lead compounds.

In the development of CRF1 receptor antagonists based on the 1,2,3,4-tetrahydropyrimido-[1,2-a]benzimidazole scaffold, optimization of pharmacokinetic profiles was a key objective. researchgate.net The initial lead compound, while potent, required modification to improve properties like oral bioavailability. Researchers systematically explored adding substituents at the 1-position and 6-position of the scaffold. researchgate.net This led to the identification of a new compound (42c-R) which, while slightly less potent (IC50 = 58 nM), exhibited good oral bioavailability (F = 68% in rats). researchgate.net

Computational, or in silico, ADME prediction is now a standard tool in early drug discovery. researchgate.netpnrjournal.com These models can predict various properties based on a molecule's structure before it is even synthesized.

ADME ParameterSignificanceStrategy for Modulation
Aqueous SolubilityImpacts absorption and formulation.Introduce polar functional groups (e.g., -OH, -NH2).
Lipophilicity (LogP)Affects absorption, distribution, metabolism, and toxicity.Balance polar and non-polar groups; add/remove alkyl or halogen groups.
Oral BioavailabilityPercentage of drug reaching systemic circulation after oral administration.Optimize solubility and permeability; reduce first-pass metabolism.
Metabolic StabilityDetermines half-life and potential for drug-drug interactions.Block metabolically liable sites (e.g., with fluorine) or use bioisosteric replacements.
Plasma Protein BindingAffects distribution and the amount of free drug available for action.Modify acidic/basic groups and overall lipophilicity.

By using these predictive models, chemists can design and synthesize derivatives of the 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (B1362867) scaffold that not only have high potency but also possess the necessary pharmacokinetic properties to advance in preclinical development. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in 1,2,3,4 Tetrahydropyrido 1,2 a Benzimidazole Research

Development of Advanced and Sustainable Synthetic Methodologies

The future of synthesizing 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (B1362867) and its derivatives is increasingly focused on green and sustainable chemistry principles. Traditional synthetic routes are being re-evaluated to reduce environmental impact, improve efficiency, and lower costs.

Future methodologies are expected to move beyond classical condensation reactions, which often require harsh conditions and produce significant waste. Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully applied to other benzimidazole (B57391) derivatives, offering rapid reaction times, high yields, and cleaner reaction profiles by utilizing microwave irradiation as an energy source. acs.orgnih.gov Its application to the tetrahydropyrido[1,2-a]benzimidazole core could significantly accelerate the synthesis of compound libraries for screening.

Ultrasound-Assisted Synthesis: Sonochemistry, like MAOS, provides an alternative energy source that can promote reactions more efficiently. For related pyrimido[1,2-a]benzimidazole (B3050247) structures, ultrasound has been used to establish sustainable, solvent-free, and metal-free synthetic methods. nih.gov

Flow Chemistry: The use of continuous flow reactors offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability for industrial production.

Catalyst Innovation: Research into novel catalysts, including eco-friendly organocatalysts and nanoparticles, is a priority. nih.gov These catalysts can offer higher selectivity and efficiency under milder conditions compared to traditional metal catalysts or acidic reagents. nih.gov For instance, multicomponent reactions accelerated by organocatalysts like tetrabutylammonium (B224687) bromide have proven effective for synthesizing related fused dihydropyrimidine (B8664642) systems. nih.gov

MethodologyPotential Advantages for SynthesisRelevant Findings for Related Structures
Microwave-Assisted Synthesis Rapid reaction times, high yields, reduced side products. nih.govUsed for synthesizing various benzimidazole and triazole derivatives. acs.orgnih.gov
Ultrasound & Flow Chemistry Environmentally friendly, solvent-free options, high atom economy, scalability. nih.govA tandem ultrasound and continuous flow system was developed for pyrimido[1,2-a]benzimidazole analogues. nih.gov
Novel Catalysis Milder reaction conditions, higher yields, improved selectivity. cbijournal.comCopper bromide (CuBr) has been used for synthesizing 2-arylbenzimidazoles under aerobic oxidation. cbijournal.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. These computational tools can process vast datasets to identify promising drug candidates more rapidly and cost-effectively than traditional screening methods. nih.govnih.gov

Key applications of AI/ML in this research area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are foundational in computational drug design. For the closely related 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) scaffold, 2D and 3D QSAR models have been successfully developed to identify the key structural features required for antagonistic activity at the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.govnih.gov Future research will involve developing more sophisticated QSAR models for the tetrahydropyrido[1,2-a]benzimidazole core to predict activity against various targets.

De Novo Drug Design: AI algorithms, such as variational autoencoders and generative adversarial networks, can design entirely new molecules from scratch. nih.gov By training these models on known active compounds and their properties, researchers can generate novel this compound derivatives with optimized potency and desired pharmacokinetic profiles.

Predictive Modeling: ML models can be trained to predict various properties, including absorption, distribution, metabolism, and excretion (ADME), thereby reducing the failure rate of compounds in later stages of drug development. nih.gov This allows for the early-stage filtering of candidates that are unlikely to succeed.

AI/ML ApplicationObjectiveExample in Related Research
QSAR Modeling Identify structural requirements for biological activity.2D and 3D QSAR models identified pharmacophores for CRF1 receptor antagonists based on a tetrahydropyrimido[1,2-a]benzimidazole core. nih.govsemanticscholar.org
De Novo Design Generate novel molecular structures with desired properties.AI models like variational autoencoders are used to generate novel potent molecules without relying on reference compounds. nih.gov
ADME Prediction Forecast the pharmacokinetic profile of new compounds.ML methods are used to predict metabolism sites and the enzymes involved, optimizing molecular stability. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While research has identified several biological targets for derivatives of this scaffold, the full therapeutic potential remains largely untapped. Future work will focus on identifying novel targets and elucidating the underlying mechanisms of action.

Current research has shown that derivatives of the related 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole are potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, making them promising candidates for treating stress-related disorders. nih.govresearchgate.net However, the broader benzimidazole family exhibits a wide range of biological activities. cbijournal.com Future explorations will likely include:

Oncology: Given that many benzimidazole derivatives show anticancer properties, often through the inhibition of kinases like Epidermal Growth Factor Receptor (EGFR), future studies could screen this compound libraries against a panel of cancer cell lines and related enzymatic targets. frontiersin.orgnih.gov

Infectious Diseases: The benzimidazole core is present in several antimicrobial and antimalarial agents. nih.gov The unique three-dimensional structure of the this compound scaffold could be exploited to develop new agents against resistant strains of bacteria, fungi, and parasites.

Neurodegenerative Diseases: Beyond stress-related disorders, the ability of these compounds to interact with central nervous system targets could be explored for conditions such as Alzheimer's and Parkinson's disease, potentially targeting enzymes like acetylcholinesterase and butyrylcholinesterase. cbijournal.com

Mechanistic studies, including molecular docking and dynamics simulations, will be crucial to understand how these molecules interact with their biological targets at an atomic level. nih.govnih.gov Such studies have already revealed key interactions for CRF1 antagonists, where hydrogen bonding and Π-Π stacking were identified as critical for binding affinity. nih.gov

Advanced Analytical Techniques for Complex System Analysis

The comprehensive characterization of this compound derivatives and their behavior in biological systems requires the use of sophisticated analytical techniques. While standard methods like NMR, mass spectrometry, and IR spectroscopy are essential for structural elucidation, future research will leverage more advanced technologies. nih.gov

Emerging analytical paradigms include:

High-Resolution Mass Spectrometry (HR-MS): This technique is invaluable for confirming molecular formulas and identifying metabolites in complex biological matrices, which is crucial for understanding the metabolic fate of new drug candidates. mdpi.com

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques can provide detailed insights into the three-dimensional structure and conformation of molecules in solution, which is essential for understanding structure-activity relationships.

X-ray Crystallography: Determining the crystal structure of these compounds provides unambiguous proof of their stereochemistry and conformation. nih.gov Co-crystallization with target proteins can offer a precise map of binding interactions, guiding further drug design efforts.

Computational Chemistry: Techniques like Density Functional Theory (DFT) calculations can be used alongside experimental data to analyze the electronic structure and optical properties of new compounds, helping to rationalize their chemical behavior and reactivity. nih.gov

These advanced methods will provide a deeper understanding of the physicochemical properties of this compound derivatives and their interactions within complex biological environments, ultimately facilitating the development of more effective and targeted therapeutics.

Q & A

Q. What are the primary synthetic routes for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or multicomponent reactions . A common approach involves reacting 2-aminopyridines with cyclohexanones under metal-free conditions using molecular oxygen as a green oxidant, achieving moderate to high yields (65–85%) . Another method employs microwave-mediated synthesis with guanidine hydrochloride (GuHCl) as an organocatalyst, enabling rapid and solvent-free production with yields up to 90% . Key factors affecting yield include:

  • Catalyst choice : GuHCl enhances reaction efficiency by facilitating intramolecular cyclization .
  • Oxidation conditions : Molecular oxygen avoids toxic oxidants and improves scalability .
  • Temperature : Microwave irradiation (e.g., 150°C) accelerates reaction kinetics compared to conventional heating .

Q. How is structural characterization of this compound performed?

Structural elucidation relies on:

  • NMR spectroscopy : Distinct proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and methylene groups at δ 3.9–4.0 ppm) confirm ring saturation and substituent positions .
  • X-ray diffraction : Reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds) critical for understanding crystal packing and fluorescence properties .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 172.23 for C₁₁H₁₂N₂) validate molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for multicomponent syntheses?

Discrepancies in yields (e.g., 62–81% for derivatives in vs. 72–91% for analogous compounds in ) often arise from:

  • Substituent effects : Electron-withdrawing groups on reactants may slow cyclization, reducing yields.
  • Purification methods : HPLC vs. recrystallization can lead to variability in isolated yields .
  • Catalyst loading : Excess GuHCl (>10 mol%) in microwave synthesis may cause side reactions .
    Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of acetylacetone) and use inert atmospheres to suppress oxidation byproducts .

Q. What strategies improve fluorescence properties in pyrido[1,2-a]benzimidazole derivatives?

Fluorescence is modulated by:

  • Intramolecular charge transfer (ICT) : Electron-donating groups (e.g., –OCH₃) enhance ICT, shifting emission wavelengths .
  • Crystal stacking : Planar π-systems with tight stacking (e.g., face-to-face interactions) increase quantum yields .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize excited states, improving emission intensity .

Q. How can green chemistry principles be applied to scale up synthesis?

Key advancements include:

  • Solvent-free microwave synthesis : Eliminates volatile organic compounds (VOCs) and reduces energy consumption .
  • Molecular oxygen as an oxidant : Replaces toxic reagents like KMnO₄, enabling safer large-scale reactions .
  • Organocatalysis : GuHCl avoids transition-metal contamination, simplifying purification .

Methodological Challenges and Solutions

Q. How to troubleshoot low regioselectivity in electrophilic substitutions?

Poor regioselectivity (e.g., halogenation at undesired positions in ) is addressed by:

  • Directing groups : Methoxy (–OCH₃) or nitro (–NO₂) groups direct electrophiles to specific sites .
  • Solvent tuning : Hexafluoroisopropanol (HFIP) enhances electrophilic reactivity via hydrogen-bonding interactions .

Q. What analytical techniques validate synthetic intermediates?

  • DEPT-135 NMR : Distinguishes CH₂ and CH₃ groups in saturated rings .
  • IR spectroscopy : Confirms carbonyl stretching (e.g., 1680–1720 cm⁻¹) in intermediates like 6,9-dione derivatives .

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